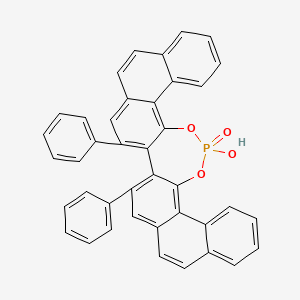

(R)-(-)-VAPOL hydrogenphosphate

Description

Significance in Contemporary Asymmetric Catalysis and Organocatalysis

(R)-(-)-VAPOL hydrogenphosphate has established a significant niche in asymmetric catalysis due to its distinct vaulted structure. msu.edu As a chiral Brønsted acid, it has demonstrated high activity and excellent selectivity in a variety of organic reactions. e3s-conferences.org Its unique chiral environment, which differs sterically and electronically from more common catalysts, often leads to singular profiles in reactivity and asymmetric induction. msu.edu

This catalyst has proven particularly effective in several key transformations, including:

The desymmetrization of meso-aziridines. sigmaaldrich.commsu.edu

Highly enantioselective addition of imides and sulfonamides to imines. acs.orgscientificlabs.co.uk

Asymmetric aza-Darzens aziridine (B145994) synthesis. sigmaaldrich.com

Pictet-Spengler reactions. sigmaaldrich.com

The success of VAPOL hydrogenphosphate in reactions where other prominent catalysts like BINOL-derived phosphoric acids show lower efficacy underscores its importance. msu.edu This makes it an essential component in the screening process for new asymmetric transformations, validating its inclusion as a privileged catalyst scaffold. msu.edu

Historical Development and Evolution of Chiral Phosphoric Acid Catalysis

The field of chiral phosphoric acid (CPA) catalysis is a relatively modern branch of organocatalysis, with its seminal moment occurring in 2004. In that year, the research groups of Akiyama and Terada independently reported the use of BINOL-derived chiral phosphoric acids for asymmetric Mannich-type reactions. msu.edue3s-conferences.orgmsu.edunih.gov This breakthrough established CPAs as a versatile and powerful class of Brønsted acid catalysts. psu.edu

Following this discovery, researchers began to explore other chiral backbones to expand the scope and improve the efficiency of CPA catalysis. This led to the development of catalysts based on skeletons like H8-BINOL, SPINOL, and notably, VANOL and VAPOL. e3s-conferences.org

The timeline for VAPOL-derived phosphoric acids began shortly after the initial CPA reports:

2005 : Antilla and co-workers first synthesized a chiral phosphoric acid from the VAPOL ligand and applied it as a catalyst in the reductive amination of imines to produce chiral amines with high yields and enantioselectivities. e3s-conferences.orgacs.org

2010 : A detailed, reproducible gram-scale synthesis for optically pure (R)-VAPOL hydrogenphosphate was reported, making the catalyst more accessible for widespread use in asymmetric catalysis. msu.eduacs.org

This progression highlights the rapid evolution of the field, moving from the initial discovery of BINOL-based systems to the development and optimization of structurally distinct and highly effective catalysts like VAPOL hydrogenphosphate. e3s-conferences.orgnih.gov

Structural Basis of Chirality and Atropisomerism in this compound

The catalytic efficacy of this compound is fundamentally rooted in its unique three-dimensional structure. Its chirality arises from atropisomerism, a phenomenon of hindered rotation around a single bond, in this case, the C-C bond connecting the two phenanthrene (B1679779) units. ontosight.ai This restricted rotation locks the molecule into a stable, non-superimposable mirror-image form, which is the source of its chirality. youtube.com

VAPOL is an acronym derived from V aulted A tropisomeric diPOL (diol). The name itself points to its most defining structural characteristic: a "vaulted" biaryl backbone. msu.edumsu.edu This architecture is created by annulated benzene (B151609) rings that curve around the catalyst's active site. msu.edu

This vaulted structure has profound stereochemical implications:

It creates a deep, well-defined, and sterically hindered chiral pocket around the acidic phosphate (B84403) group. msu.edumsu.edu

When a substrate docks with the catalyst, this pocket precisely controls the substrate's orientation, effectively shielding one face from attack and allowing a reaction to proceed with high enantioselectivity. msu.edu

The rigidity and specific shape of this pocket are key to its ability to discriminate between the two enantiotopic faces of a prochiral substrate or two enantiomers in a kinetic resolution.

The most common point of comparison for VAPOL is the widely used BINOL (1,1'-bi-2-naphthol) scaffold. While both are axially chiral biaryl compounds, their geometries are significantly different.

The primary distinction lies in the conformation of the biaryl system. In the solid state, VAPOL ligands adopt a cisoid conformation, where the dihedral angle between the two aryl groups is less than 90°. In contrast, BINOL ligands typically exist in a transoid conformation, with a dihedral angle greater than 90°. researchgate.net This fundamental geometric difference leads to chiral environments that are sterically and electronically distinct. msu.edu

The vaulted structure of VAPOL creates a deeper and more enclosed chiral pocket compared to the chiral environment provided by BINOL. msu.edu While the substituents at the 3 and 3' positions of BINOL are crucial for creating an effective chiral pocket, the inherent backbone of VAPOL provides this enclosure. msu.educdnsciencepub.com This structural uniqueness is often cited as the reason for VAPOL hydrogenphosphate's superior performance in certain asymmetric reactions where BINOL-derived catalysts are less effective. msu.edu

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 871130-18-6 | sigmaaldrich.com |

| Molecular Formula | C₄₀H₂₅O₄P | sigmaaldrich.com |

| Molecular Weight | 600.60 g/mol | sigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| Synonyms | (R)-2,2′-Diphenyl-3,3′-biphenanthryl-4,4′-diyl phosphate, (R)-VAPOL phosphoric acid | sigmaaldrich.com |

Table 2: Comparative Performance in Asymmetric Catalysis

This table presents examples from the literature where this compound provides significantly better asymmetric induction compared to common BINOL-derived phosphoric acid catalysts.

| Reaction Type | Substrates | (R)-VAPOL-H₃PO₄ (% ee) | (R)-TRIP-H₃PO₄¹ (% ee) | (R)-3,3'-(CF₃)₂-BINOL-H₃PO₄ (% ee) | Reference |

|---|---|---|---|---|---|

| Imine Amidation | N-(4-Chlorobenzylidene)acetamide + Phthalimide | 91 | 10 | 15 | msu.edu |

| Desymmetrization of meso-Aziridine | N-Boc-2,3-dimethylaziridine + 4-Methoxythiophenol | 94 | 22 | 10 | msu.edu |

| Reductive Amidation of Imino Ester | N-Phenyl imine of ethyl glyoxylate (B1226380) + Hantzsch Ester | 81 | 20 | Not Reported | msu.edu |

¹TRIP = 2,4,6-Triisopropylphenyl

Structure

3D Structure

Properties

IUPAC Name |

17-hydroxy-3,31-diphenyl-16,18-dioxa-17λ5-phosphaheptacyclo[17.12.0.02,15.05,14.08,13.020,29.021,26]hentriaconta-1(31),2,4,6,8,10,12,14,19,21,23,25,27,29-tetradecaene 17-oxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H25O4P/c41-45(42)43-39-35-29(21-19-27-15-7-9-17-31(27)35)23-33(25-11-3-1-4-12-25)37(39)38-34(26-13-5-2-6-14-26)24-30-22-20-28-16-8-10-18-32(28)36(30)40(38)44-45/h1-24H,(H,41,42) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKIJNEDTUDPMNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C4=C(C=C5C=CC6=CC=CC=C6C5=C4OP(=O)(OC3=C7C(=C2)C=CC8=CC=CC=C87)O)C9=CC=CC=C9 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H25O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

600.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for R Vapol Hydrogenphosphate

Enantioselective Synthesis of Precursor Ligands

The synthesis of the enantiomerically pure VAPOL (2,2'-diphenyl-[3,3'-biphenanthrene]-4,4'-diol) ligand is a critical first step in the preparation of (R)-(-)-VAPOL hydrogenphosphate. Several strategies have been developed to obtain the desired (R)-enantiomer of the VAPOL precursor.

Enzymatic Resolution Techniques

Enzymatic kinetic resolution has emerged as a powerful tool for the separation of atropisomeric biaryls, offering a route to high enantiopurity without the need for traditional chiral separation methods. acs.org This technique often involves the selective acylation or hydrolysis of a racemic mixture of biaryl alcohols catalyzed by a lipase (B570770). For instance, lipases such as Candida antarctica lipase B (CalB) have been shown to be highly selective in the acetylation of similar biaryl structures, affording one enantiomer as the acetate (B1210297) while leaving the other as the unreacted alcohol. nih.gov While specific examples detailing the enzymatic resolution of VAPOL itself are not prevalent in the provided search results, the general applicability of this method to other atropisomeric biaryls suggests its potential as a viable strategy. acs.orgnih.govresearchgate.net Dynamic kinetic resolution (DKR), which combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, offers the potential for theoretical yields of a single enantiomer up to 100%. nih.govrsc.org

Chiral Pool Synthesis Approaches

Chiral pool synthesis utilizes readily available, enantiopure natural products as starting materials to construct more complex chiral molecules. wikipedia.orgnih.govyoutube.com This strategy can be advantageous as the inherent chirality of the starting material is transferred to the target molecule, often simplifying the synthetic route. wikipedia.org For the synthesis of VAPOL precursors, this could involve utilizing chiral terpenes, amino acids, or sugars. wikipedia.orgnih.gov While the direct synthesis of VAPOL from a chiral pool starting material is not explicitly detailed, the principles of this approach are well-established in the synthesis of other complex chiral molecules. wikipedia.orgnih.govnih.gov

Asymmetric Catalysis in Precursor Formation

Asymmetric catalysis provides a direct method for the enantioselective synthesis of the VAPOL ligand, bypassing the need for resolution of a racemic mixture. One key approach involves the use of a chiral catalyst to control the stereochemistry of a carbon-carbon bond-forming reaction that establishes the biaryl axis. For example, a chiral Suzuki-Miyaura coupling reaction has been utilized for the synthesis of other atropisomeric biaryls, achieving high enantiopurity. acs.orgresearchgate.net Another powerful method is the deracemization of a racemic mixture using a chiral reagent. For the synthesis of VAPOL, a deracemization process using a copper complex of (-)-sparteine (B7772259) has been successfully employed to obtain the (S)-enantiomer, and presumably, the use of (+)-sparteine would yield the (R)-enantiomer. rsc.org

Optimized Gram-Scale Preparation of this compound

Once the enantiomerically pure (R)-VAPOL ligand is obtained, it is converted to the corresponding hydrogenphosphate. A reliable and scalable procedure is crucial for the practical application of this catalyst.

Reaction Conditions and Scalability

An optimized, gram-scale synthesis of this compound has been developed. msu.edu The procedure involves the reaction of commercially available (R)-VAPOL with phosphorus oxychloride (POCl₃) in pyridine (B92270) at room temperature, followed by the addition of water. msu.edu This method has been successfully performed to produce approximately 6 grams of the product. msu.edu The scalability of this procedure is a significant advantage, as it allows for the production of sufficient quantities of the catalyst for use in various applications. msu.edumdpi.com

Table 1: Optimized Gram-Scale Synthesis of this compound

| Step | Reagents & Conditions | Duration |

| 1 | (R)-VAPOL, pyridine, 0°C to room temperature | 20 min at 0°C, then warm to RT |

| 2 | POCl₃, slow addition at 0°C | 10 min |

| 3 | Reaction at room temperature | 6 h |

| 4 | Quench with H₂O, 0°C to room temperature | 2 h |

| 5 | Workup and purification | - |

This table summarizes the key steps and conditions for the gram-scale synthesis of this compound as described in the literature. msu.edu

Reproducibility and Yield Optimization

The reported gram-scale synthesis of this compound is highly reproducible, consistently providing the pure product in isolated yields ranging from 84% to 90%. msu.edu This high level of reproducibility is essential for ensuring the quality and reliability of the catalyst in subsequent asymmetric reactions. msu.edu The purification procedures have been specifically developed to yield material that can be consistently employed in catalytic asymmetric reactions. msu.edu The optimization of the reaction conditions, including the use of relatively mild temperatures, contributes to the high yield and purity of the final product, avoiding the formation of undesired side-products that can occur under harsher conditions. msu.edu

Impact of Purification Procedures on Catalytic Performance

The catalytic performance of this compound is intrinsically linked to its purity. The purification procedures are meticulously designed to ensure the production of a catalyst that delivers consistent and reproducible results in asymmetric reactions. msu.edu A widely adopted, gram-scale synthesis involves the reaction of (R)-VAPOL with phosphorus oxychloride in pyridine, followed by hydrolysis. msu.edu While the synthesis itself is robust, the subsequent purification is critical. msu.edu

A standard purification protocol involves multiple steps to remove residual solvents and byproducts. After the initial reaction, the crude product is subjected to column chromatography. msu.edu For instance, after obtaining the product, it is often eluted using a solvent mixture like methanol-chloroform. msu.edu However, this process can leave significant amounts of residual solvents, leading to yields that appear to be over 100%. msu.edu Therefore, the eluent is removed by rotary evaporation, and the resulting solid is placed under a high vacuum overnight to remove volatile impurities. msu.edu

A final precipitation step is often necessary. The solid product is dissolved in a minimal amount of a solvent like dichloromethane, and then a non-solvent, such as pentane, is added to precipitate the pure this compound. msu.edu The resulting solid is filtered, dried, and subjected to a high vacuum for several hours. msu.edu This rigorous process is crucial because impurities or even residual solvents can interfere with the catalyst's function in sensitive asymmetric transformations. msu.edu In some cases, if the product from chromatography does not fully dissolve, it may require further drying under a high vacuum before proceeding with the precipitation. msu.edumdpi.com The development of these specific purification procedures has been essential to provide material that can be reliably employed in the various catalytic asymmetric reactions developed for this catalyst. msu.edu

Table 1: Gram-Scale Synthesis of this compound

This interactive table summarizes the reproducible, gram-scale synthesis protocol for this compound.

| Step | Procedure | Reagents/Conditions | Observations/Notes | Yield |

| 1. Initial Reaction | Dissolve (R)-VAPOL in pyridine, cool to 0 °C, and slowly add POCl₃. Stir for 6 hours at room temperature. | (R)-VAPOL, Pyridine, POCl₃ | A clear, intense yellow solution is formed. | - |

| 2. Hydrolysis | Add water to the reaction mixture and stir for 2 hours at room temperature. | H₂O | - | - |

| 3. Workup & Purification | Perform an aqueous workup followed by column chromatography. | Eluent: 1:3 MeOH–CHCl₃ | Product appears as an intense purple spot on TLC under UV light. msu.edu | - |

| 4. Solvent Removal | Remove volatiles by rotary evaporation and high vacuum. | High vacuum (0.1 mmHg), overnight | Can result in >100% yield due to residual solvents. msu.edu | - |

| 5. Precipitation | Dissolve solid in minimal CH₂Cl₂ and precipitate with pentanes. | CH₂Cl₂, Pentanes | Yields the final pure product as a light brown solid. | 84–90% msu.edu |

Comparative Analysis with Earlier Synthetic Routes

Modern synthetic methods for this compound are characterized by their mild reaction conditions, a significant improvement over earlier reported routes. msu.edu A previously documented synthesis for the racemic version of VAPOL hydrogenphosphate utilized harsh, refluxing conditions. msu.edu In contrast, the contemporary gram-scale synthesis is conducted at temperatures ranging from 0 °C to room temperature. msu.edu This highly reproducible method consistently provides the pure product in high isolated yields of 84–90%. msu.edu

The vaulted, or V-shaped, structure of the VAPOL ligand makes its derived hydrogenphosphate catalyst structurally distinct from the more common BINOL-based hydrogenphosphate catalysts. msu.edu This unique chiral environment, which is sterically and electronically different, results in a distinct reactivity and asymmetric induction profile. msu.edu Consequently, this compound often provides greatly improved asymmetric induction in reactions where BINOL-derived catalysts are less effective. msu.edu This unique reactivity profile underscores the importance of having a reliable and accessible synthetic route. msu.edu

Mitigation of Racemization and Undesired Side Products

A key advantage of the milder synthetic conditions is the mitigation of side reactions. While racemization has not been explicitly observed even under the older, harsh refluxing conditions for VAPOL, the formation of undesired side products has been an issue, particularly with the analogous VANOL ligand. msu.edu These side products are tentatively identified as isomers or derivatives of the desired hydrogenphosphate ester. msu.edu The current, milder protocols for synthesizing this compound avoid these complications, ensuring a cleaner reaction profile and higher purity of the final catalyst. msu.edu The potential for racemization during certain synthetic steps, such as acetalization under harsh acidic conditions, has been noted in other chiral systems, highlighting the general benefit of avoiding high temperatures and prolonged reaction times when working with optically active molecules. researchgate.net The established mild synthesis for this compound circumvents these potential pitfalls. msu.edu

Strategies for Derivatization of the VAPOL Ligand Scaffold for Catalyst Modification

Modification of the core VAPOL ligand scaffold presents a viable strategy for fine-tuning the catalyst's properties to suit specific applications. While the primary focus has been on the parent this compound, general strategies for derivatizing complex aromatic scaffolds can be applied. The derivatization of pre-assembled heterocyclic cores on a solid phase is a powerful approach for creating libraries of new chemical entities for screening. acs.org

For biaryl scaffolds like VAPOL and the related BINOL, synthetic modifications often target the positions not involved in the axial chirality or catalyst binding, such as the 3,3' positions in BINOL. Common strategies include bromination followed by metal-catalyzed cross-coupling reactions, like the Suzuki reaction, to introduce a wide variety of substituents. These modifications can alter the steric and electronic properties of the catalyst, potentially enhancing its reactivity or selectivity for a given transformation. For example, introducing electron-withdrawing or -donating groups, or sterically bulky substituents, can significantly impact the catalyst's behavior. Applying such validated protocols to the VAPOL scaffold could yield a new generation of tailored Brønsted acid catalysts with potentially superior performance in specific asymmetric syntheses. acs.org

Catalytic Applications of R Vapol Hydrogenphosphate in Asymmetric Transformations

Enantioselective Carbon-Heteroatom Bond Forming Reactions

Desymmetrization of Meso-Aziridines

The enantioselective ring-opening of meso-aziridines is a powerful strategy for the synthesis of chiral, non-racemic 1,2-difunctionalized compounds. (R)-(-)-VAPOL hydrogenphosphate has proven to be an effective catalyst for this transformation, particularly with silylated nucleophiles.

This compound catalyzes the desymmetrization of various meso-aziridines through ring-opening with a range of silylated nucleophiles. For instance, the reaction of N-acyl meso-aziridines with (phenylthio)trimethylsilane (Me3SiSPh) proceeds with high enantioselectivity. nih.gov Similarly, the use of (phenylseleno)trimethylsilane (Me3SiSePh) as a nucleophile results in the first example of a highly enantioselective (84-99% ee) meso-aziridine desymmetrization with selenium nucleophiles. researchgate.net

The scope of this methodology extends to other silylated nucleophiles, including trimethylsilyl (B98337) azide (B81097) (Me3SiN3), trimethylsilylbenzylmercaptan (Me3SiSBn), trimethylsilylmethylmercaptan (Me3SiSMe), and trimethylsilylisothiocyanate (Me3SiNCS). These reactions typically afford the corresponding ring-opened products in good yields and with high levels of enantiomeric excess. nih.govresearchgate.netd-nb.info The use of these silylated reagents is often crucial for achieving high reactivity and selectivity. nih.gov

| Aziridine (B145994) Substrate | Silylated Nucleophile | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| N-Benzoyl-cis-2,3-dimethylaziridine | Me3SiSPh | (1R,2R)-1-Benzamido-2-(phenylthio)propane | High | High | d-nb.info |

| N-Benzoyl-7-azabicyclo[4.1.0]heptane | Me3SiSePh | (1R,2R)-2-Benzamido-1-(phenylseleno)cyclohexane | General | 84-99 | researchgate.net |

| N-Acyl meso-aziridine | Me3SiN3 | β-Azido amine derivative | High | High | nih.gov |

| N-Acyl meso-aziridine | Me3SiNCS | β-Thiocyanato amine derivative | Good | High | researchgate.net |

The enantioselectivity of the this compound-catalyzed desymmetrization is attributed to the formation of a chiral hydrogen-bonded complex between the phosphoric acid and the aziridine. This interaction activates the aziridine towards nucleophilic attack. The bulky VAPOL ligand creates a sterically defined environment, directing the approach of the nucleophile to one of the two enantiotopic carbons of the aziridine ring.

Initially, it was thought that the presence of silicon in the nucleophile was essential for the reaction, possibly involving a silicon-based catalytic cycle. nih.gov However, subsequent studies have shown that simple, non-silylated thiols can also be effective nucleophiles, suggesting a more direct hydrogen-bond activation mechanism. nih.gov In this model, the phosphoric acid activates both the N-acyl group of the aziridine and the incoming nucleophile. nih.gov

The role of phosphate (B84403) salts has also been highlighted as potentially crucial. It has been observed that in some phosphoric acid-catalyzed reactions, metal phosphate salts, which can be present as impurities or formed in situ, may be the true catalytic species. d-nb.infonih.gov These salts can exhibit enhanced catalytic activity compared to the free phosphoric acid. nih.gov

Asymmetric Aza-Darzens Aziridine Synthesis

The aza-Darzens reaction is a valuable method for the synthesis of aziridines. This compound, particularly as its magnesium salt, has been successfully employed as a catalyst for the asymmetric aza-Darzens reaction between N-benzoyl imines and α-chloro-1,3-dicarbonyl compounds. nih.gov This methodology provides access to trisubstituted aziridines with good yields and high enantioselectivities. nih.gov The use of the VAPOL magnesium phosphate salt was found to be superior to the free phosphoric acid, highlighting the beneficial role of the metal counterion in this transformation. nih.gov

| Imine Substrate | α-Chloro-1,3-dicarbonyl | Aziridine Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| N-Benzoylbenzaldimine | 3-Chloro-2,4-pentanedione | Trisubstituted aziridine | Moderate | High | nih.gov |

| Substituted N-benzoylimines | α-Chloro-1,3-diketones | Chiral trisubstituted aziridines | Moderate | High | nih.gov |

Enantioselective Ring-Opening of Mono- and Bicyclic N-Acyl Meso Aziridines

This compound is a versatile catalyst for the enantioselective ring-opening of not only monocyclic but also fused bicyclic N-acyl meso-aziridines. nih.govnih.gov The reaction of fused cyclohexene- and cycloheptane-based meso-aziridines with thiophenol, catalyzed by a VAPOL-derived phosphoric acid, proceeds with high yield and enantioselectivity. nih.gov This demonstrates the catalyst's ability to accommodate a range of aziridine frameworks. The ring-opening of these bicyclic systems provides access to valuable chiral trans-2-aminocycloalkanols and related structures. nih.govnih.gov

Condensation of Aldehydes with Amino Benzenesulfonamides

While direct evidence for the use of this compound in the condensation of aldehydes with amino benzenesulfonamides is not prevalent in the provided search results, the catalyst's established efficacy in activating imines and related species suggests its potential in this area. rsc.org Chiral phosphoric acids are known to catalyze the addition of various nucleophiles to imines, which are formed in situ from the condensation of aldehydes and amines. rsc.org Given the structural and electronic similarities, it is plausible that this compound could facilitate the enantioselective formation of N-sulfonylated aminals or related products from the condensation of aldehydes and amino benzenesulfonamides.

Other Asymmetric Organocatalytic Transformations

Beyond the more common applications, the vaulted chiral environment of this compound has been explored in a variety of other asymmetric organocatalytic transformations. Its unique steric and electronic profile, distinct from BINOL-derived catalysts, makes it a valuable tool in the search for catalysts for new and challenging reactions. msu.edu The following sections detail its application and limitations in several of these areas.

Scope and Limitations in Asymmetric α-Iminol Rearrangement

The α-iminol rearrangement, an isomerization of α-hydroxy imines to α-amino ketones, represents a potentially powerful transformation in organic synthesis. beilstein-journals.orgnih.gov The development of a catalytic, asymmetric version of this reaction has been a subject of significant research interest. beilstein-journals.orgnih.gov

In a comprehensive screening of 19 different chiral catalysts for the rearrangement of an α-hydroxy imine, the performance of this compound was evaluated. nih.govacs.org The study, conducted by Wulff and coworkers, aimed to identify the first effective chiral catalyst for this 1,2-carbon shift reaction. nih.gov However, under the tested conditions, this compound, along with its related VAPOL BOROX catalyst, was found to be "essentially ineffectual." acs.org The VAPOL hydrogenphosphate catalyst did not provide any significant asymmetric induction, resulting in a racemic product. acs.orgmsu.edu This finding highlights a significant limitation in the scope of this compound as a catalyst for this specific transformation. While these VAPOL-based catalysts have shown high efficacy in other reactions, their failure in the α-iminol rearrangement underscores that the catalyst's effectiveness is highly dependent on the specific reaction type and substrate. acs.orgmsu.edu

Table 1: Performance of (R)-VAPOL-Derived Catalysts in Asymmetric α-Iminol Rearrangement

| Catalyst | Substrate | Product Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| (R)-VAPOL hydrogenphosphate | α-hydroxy imine 22a | Not Reported | 0% | acs.org |

| (R)-VAPOL BOROX | α-hydroxy imine 22a | Low | 0% (racemic) | acs.org |

General Contributions to Asymmetric Hydrogenation

This compound has made significant contributions to the field of asymmetric hydrogenation, particularly in the transfer hydrogenation of imines. msu.edu Chiral phosphoric acids (CPAs) in general are effective organocatalysts for the reduction of various C=N bonds, using hydrogen sources like Hantzsch esters or benzothiazolines to afford chiral amines with high enantioselectivity. rsc.orgscispace.com The VAPOL-type scaffold is recognized as one of the key structures in this class of catalysts. msu.edu

A notable application of this compound is in the highly enantioselective reduction of α-imino esters to produce chiral α-amino esters, which are valuable building blocks for pharmaceuticals. organic-chemistry.org Research by Antilla and coworkers demonstrated that α-imino esters derived from both aryl and alkyl keto esters can be effectively reduced. organic-chemistry.org Using just 5 mol% of the (R)-VAPOL-derived phosphoric acid catalyst and Hantzsch ester as the hydride source, the reactions proceed in excellent yields and with high enantiomeric excesses. organic-chemistry.org The study highlighted that non-polar, non-coordinating solvents like toluene (B28343) were optimal for achieving high yields and stereoselectivity. The catalyst showed broad substrate tolerance, including ketimines with both electron-donating and electron-withdrawing groups. organic-chemistry.org

Table 2: (R)-VAPOL Hydrogenphosphate Catalyzed Asymmetric Reduction of α-Imino Esters

| Substrate (α-Imino Ester) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|

| N-(1-(ethoxycarbonyl)-1-phenylethylidene)aniline | 99 | 98 | organic-chemistry.org |

| N-(1-(ethoxycarbonyl)-1-(4-methoxyphenyl)ethylidene)aniline | 99 | 97 | organic-chemistry.org |

| N-(1-(ethoxycarbonyl)-1-(4-chlorophenyl)ethylidene)aniline | 99 | 98 | organic-chemistry.org |

| N-(1-(ethoxycarbonyl)-1-(4-nitrophenyl)ethylidene)aniline | 98 | 98 | organic-chemistry.org |

| N-(1-(ethoxycarbonyl)-1-(2-naphthyl)ethylidene)aniline | 99 | 97 | organic-chemistry.org |

| N-(1-(ethoxycarbonyl)propylidene)aniline | 99 | 90 | organic-chemistry.org |

| N-(1-(tert-butoxycarbonyl)-1-phenylethylidene)aniline | 99 | 96 | organic-chemistry.org |

Role in Asymmetric Cross-Coupling Reactions

In the realm of asymmetric cross-coupling reactions, chiral phosphoric acids such as this compound typically play a crucial role not as standalone catalysts, but as chiral co-catalysts in dual catalytic systems, often involving a transition metal. sioc-journal.cnresearchgate.net This cooperative or relay catalysis merges the advantages of metal catalysis for bond formation with the ability of the chiral organocatalyst to create a highly stereoselective environment. researchgate.netnih.gov

Chiral phosphoric acids are widely utilized in the stereoselective oxidative cross-coupling of two aryl counterparts to generate axially chiral compounds. nih.gov In these reactions, the chiral phosphate anion can pair with the metal catalyst (e.g., palladium, gold, or iron) or interact with the substrate through hydrogen bonding. sioc-journal.cnnih.gov This interaction within the chiral pocket of the VAPOL-phosphate backbone dictates the facial selectivity of the coupling step, leading to high enantioselectivity in the final product. For example, chiral phosphoric acids have been used to control the atroposelective construction of phenylindoles through the cross-coupling of quinones and indoles. nih.gov While specific data tables for this compound in common named cross-coupling reactions like Suzuki-Miyaura or Heck are not detailed in the provided sources, its role as a chiral ligand or Brønsted acid co-catalyst is a recognized strategy for inducing asymmetry in such metal-catalyzed processes. nih.govnih.gov

Mechanistic Investigations and Chiral Recognition Principles

Elucidation of Chiral Environment Formation Upon Substrate Docking

The catalytic cycle begins with the docking of a substrate molecule into the chiral cavity of the VAPOL-PA catalyst. This initial binding is crucial for establishing the chiral environment necessary for enantiodiscrimination. (R)-VAPOL-PA has been effectively utilized as a chiral solvating agent to differentiate between enantiomers of poly-functional molecules like chiral amines, amino alcohols, and hydroxy acids. rsc.org The primary mode of interaction involves the formation of diastereomeric complexes through non-covalent forces. rsc.org

The acidic phosphate (B84403) group of the catalyst interacts with basic or hydrogen-bonding sites on the substrate, such as amino or hydroxyl groups. This association leads to the formation of a transient diastereomeric pair, where the substrate is held within the rigid, C2-symmetric pocket created by the two phenanthrene (B1679779) units of the VAPOL backbone. The distinct spatial arrangement of these bulky groups creates a highly asymmetric environment, forcing the two enantiomers of the substrate to adopt different conformations to minimize steric hindrance. This difference in binding geometry and energy between the two diastereomeric complexes is the first step in chiral recognition.

Detailed Analysis of Substrate-Catalyst Interactions in Transition States

The enantioselectivity of a reaction is determined by the energy difference between the two diastereomeric transition states. For (R)-(-)-VAPOL hydrogenphosphate, the transition state geometry is rigidly controlled by a network of specific interactions. The lifetime of enzymatic transition states is exceptionally short, on the order of femtoseconds, and is achieved through precise atomic motions within a pre-organized catalytic site. nih.gov While VAPOL-PA is not an enzyme, similar principles of transition state stabilization through a combination of interactions apply.

Hydrogen bonding is a paramount interaction for both substrate binding and transition state stabilization in VAPOL-PA catalysis. The phosphate moiety of the catalyst serves as a bifunctional hydrogen-bonding unit. The P=O group is a hydrogen bond acceptor, while the P-OH group is a strong hydrogen bond donor and Brønsted acid.

While this compound is primarily classified as a Brønsted acid organocatalyst, the influence of metal ions cannot be entirely discounted, particularly as trace impurities or intentionally added co-catalysts. In some catalytic systems, the true catalytic species may be a complex involving both the chiral phosphate and a metal ion.

Drawing parallels from biological phosphoryl transfer enzymes, metal ions play a critical role in catalysis. For example, in DNA polymerases, two metal ions (often Mg²⁺) are essential. nih.gov One metal ion (Metal A) coordinates to the attacking nucleophile (a 3'-hydroxyl group) and a non-bridging oxygen of the phosphate group, positioning the nucleophile for attack. nih.gov A second metal ion (Metal B) coordinates the triphosphate tail of the incoming nucleotide, neutralizing charge and facilitating the departure of the pyrophosphate leaving group. nih.gov

Should a metal ion be present in a VAPOL-PA catalyzed reaction, it could coordinate in a similar fashion:

Lewis Acid Activation: A metal ion could act as a Lewis acid, coordinating to the substrate to enhance its electrophilicity.

Bridging Catalyst and Substrate: The metal could form a bridge between the phosphate oxygen of the catalyst and a heteroatom on the substrate, creating a more rigid and highly organized ternary complex in the transition state. This would significantly influence the geometry and, therefore, the enantioselectivity.

The precise coordination bond lengths determined by the specific metal ion would affect the proximity of the reacting partners and the rate of bond formation. nih.gov

Beyond the dominant hydrogen bonding, weaker noncovalent interactions play a crucial supporting role in fine-tuning stereocontrol. The extensive aromatic surfaces of the phenanthrene units in the VAPOL backbone are ideal for engaging in π-π stacking and C-H···π interactions with the substrate.

Identification and Role of True Catalytic Species (e.g., Metal Phosphate Impurities)

The purity of this compound is critical for achieving reproducible and high levels of asymmetric induction, as the presence of impurities can alter the nature of the active catalyst. msu.edu While the catalyst is designed to function as a chiral Brønsted acid, the true catalytic species in certain reactions might be a more complex entity.

There is a possibility that trace metal impurities, originating from starting materials or reagents, could form chiral metal phosphate complexes in situ. These species could be highly active chiral Lewis acids or have dual Brønsted/Lewis acidic character. If a trace metal Mⁿ⁺ is present, it could react with the VAPOL hydrogenphosphate to form a species of the type (VAPOL-O)P(O)O⁻ Mⁿ⁺. This new complex would have a different catalytic mechanism and potentially higher activity or selectivity than the parent Brønsted acid. The observation that purification protocols are essential for consistent results in catalysis lends support to the idea that seemingly minor components can have a major impact on the reaction outcome. msu.edu

Computational Studies and Density Functional Theory (DFT) Calculations for Enantiodiscrimination

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for understanding the mechanism of VAPOL-PA catalysis. rsc.orgnih.gov These studies provide detailed energetic and structural information about the substrate-catalyst complexes and the corresponding transition states, which is often difficult to obtain experimentally.

Researchers have used DFT calculations to model the formation of diastereomeric complexes between (R)-VAPOL-PA and chiral substrates. rsc.org By calculating the binding energies of the two possible complexes (e.g., R-catalyst with R-substrate vs. R-catalyst with S-substrate), a theoretical basis for the enantiodiscrimination can be established. These calculations have shown that the differences in binding energy between enantiomeric forms are in qualitative agreement with experimental data from NMR spectroscopy, which measures the separation of signals for the two diastereomers. rsc.orgnih.gov

For example, DFT calculations were used to investigate the interaction between R-VAPOL-PA and two different molecules. The results, which included van der Waals dispersion corrections, demonstrated a significant difference in interaction strength, explaining why chiral discrimination is more effective for some substrates than others. nih.gov

Table 4.1: DFT-Calculated Binding Energies for R-VAPOL-PA Complexes

This table presents the calculated binding energies for the interaction of (R)-VAPOL-PA with two different molecules, illustrating the strong interaction with an amine (Molecule 1) compared to a carboxylic acid (Molecule 6), as determined by DFT calculations. Data sourced from research by Prasad et al. nih.gov

| Complex | Binding Energy (kcal/mol) |

| R-VAPOL-PA with Molecule 1 (amine) | -108.44 |

| R-VAPOL-PA with Molecule 6 (acid) | -28.53 |

These computational findings confirm that the acidic group on the catalyst is crucial for the interaction and that the strength of this interaction directly impacts the potential for successful enantiodiscrimination. nih.gov

Comparative Performance and Scope Against Other Chiral Catalysts

Distinct Reactivity and Asymmetric Induction Profile Versus BINOL-Derived Phosphoric Acids

(R)-(-)-VAPOL hydrogenphosphate distinguishes itself from the more common BINOL-derived phosphoric acids through its unique structural framework, which often translates to a different reactivity and asymmetric induction profile. msu.edu The VAPOL backbone is a vaulted 3,3'-biphenanthrol, which creates a sterically demanding and conformationally restricted chiral environment. msu.edusigmaaldrich.com This is in contrast to the 1,1'-bi-2-naphthol (B31242) (BINOL) scaffold, which, while also C2-symmetric, possesses a different three-dimensional structure. sigmaaldrich.com The greater steric bulk of the VAPOL structure can lead to a more defined and deeper chiral pocket, influencing how substrates approach the catalytic site and the geometry of the reaction's transition state. msu.edu

This structural difference is a key determinant of the catalyst's performance. While BINOL-derived phosphoric acids are highly effective for a vast array of reactions, there are numerous instances where the unique steric and electronic properties of VAPOL hydrogenphosphate lead to superior enantioselectivity. msu.edu Conversely, there are also reactions where BINOL-derived catalysts outperform their VAPOL counterparts. msu.edu This highlights the complementary nature of these catalyst classes in asymmetric synthesis, providing chemists with a broader toolkit to tackle challenging transformations. The choice between a VAPOL or a BINOL-derived phosphoric acid is often reaction- and substrate-dependent, necessitating screening to identify the optimal catalyst for a given transformation. msu.edunih.govubc.ca

Case Studies Illustrating Superiority and Complementarity

The distinct catalytic behavior of this compound compared to BINOL-derived phosphoric acids is evident in several asymmetric reactions. These examples underscore the unique advantages and complementary nature of the VAPOL scaffold.

A notable case is the asymmetric Diels-Alder reaction. A catalyst generated from Et2AlCl and VAPOL has been shown to be highly effective for the cycloaddition of acrolein with cyclopentadiene, yielding high conversions and excellent stereoselectivities for the exo isomer with very high optical purity. sigmaaldrich.com In contrast, the analogous reaction with a BINOL-derived catalyst provided the product in high yield but with significantly lower enantiomeric excess (13–41%). sigmaaldrich.com

Another example is the amidation of imines. Antilla and co-workers demonstrated that this compound is a highly effective chiral Brønsted acid catalyst for the addition of sulfonamides to Boc-activated aryl imines, producing the corresponding N,N-aminals in high yields and with impressive enantiopurities. sigmaaldrich.com The same reaction catalyzed by a BINOL-derived Brønsted acid gave an excellent yield but with a very low level of asymmetric induction (<5% ee). sigmaaldrich.com

Furthermore, in the reduction of α-imino esters using a Hantzsch ester, the chiral phosphoric acid derived from (S)-VAPOL was found to be superior to those derived from BINOL, affording α-amino esters with higher enantioselectivities. libretexts.org

These case studies clearly demonstrate that the vaulted structure of VAPOL hydrogenphosphate can provide a significant advantage in achieving high levels of asymmetric induction in specific transformations where BINOL-derived catalysts are less effective. msu.edu This validates the importance of including VAPOL hydrogenphosphate in catalyst screening for the development of new asymmetric methods. msu.edu

Comparative Evaluation with VANOL-Derived Catalysts

The VANOL (vaulted 2,2'-binaphthol) scaffold is another important class of C2-symmetric diol ligands used in asymmetric catalysis. sigmaaldrich.com Like VAPOL, VANOL ligands are "vaulted biaryls" and have proven to be excellent in various catalytic asymmetric reactions, often providing higher yields and enantioselectivities than their BINOL counterparts. sigmaaldrich.com

In the context of the catalytic asymmetric aziridination reaction, both VANOL and VAPOL-derived catalysts have been shown to be superior to BINOL-derived catalysts in terms of both yield and stereoselectivity. sigmaaldrich.com This highlights the general advantage of the vaulted biaryl scaffold in certain transformations.

While direct and extensive comparative studies between VAPOL and VANOL hydrogenphosphates are less commonly detailed in the provided search results, the superior performance of both VAPOL and VANOL ligands over BINOL in several reaction types suggests that the vaulted architecture is a key feature for high asymmetric induction. The choice between VAPOL and VANOL would likely depend on the specific substrate and reaction, with subtle differences in the shape and electronics of their respective chiral pockets influencing the outcome.

Efficacy Relative to Other Chiral Brønsted Acid Catalysts and Metal-Complexed Systems

This compound and other chiral phosphoric acids have carved out a significant niche in asymmetric catalysis, offering distinct advantages over other catalyst systems.

Relative to Other Chiral Brønsted Acids:

Chiral phosphoric acids are a prominent class of Brønsted acid organocatalysts. acs.orgsigmaaldrich.com Their acidity is a key feature, being strong enough to activate a range of electrophiles, particularly imines, without promoting undesired side reactions. nih.gov Other classes of chiral Brønsted acids, such as those based on urea/thiourea, TADDOL, and disulfonimides, also exist. nih.govnih.gov While these have their own specific applications, chiral phosphoric acids like VAPOL and BINOL derivatives have demonstrated broad utility and high levels of enantiocontrol in numerous transformations. acs.orgsigmaaldrich.com For instance, in the asymmetric transfer hydrogenation of certain N-alkyl imines, a chiral disulfonimide catalyst was found to be superior to a chiral phosphoric acid, which resulted in catalyst deactivation. nih.gov This illustrates that the optimal Brønsted acid catalyst is reaction-dependent.

Relative to Metal-Complexed Systems:

Compared to traditional metal-based catalysts (e.g., complexes of rhodium, ruthenium, palladium), organocatalysts like this compound offer several practical benefits. sigmaaldrich.come3s-conferences.org They are generally less toxic, more stable to air and moisture, and often more cost-effective. e3s-conferences.orgresearchgate.netmdpi.com This makes them particularly attractive for applications in pharmaceutical synthesis and for developing more sustainable chemical processes. mdpi.com

However, metal catalysts can exhibit higher turnover numbers and may be indispensable for certain types of reactions, such as many redox processes. researchgate.net In some cases, a synergistic effect can be achieved by combining a metal complex with a chiral phosphoric acid. For example, a relay system using an iron catalyst and a chiral phosphoric acid has been developed for the asymmetric transfer hydrogenation of 1,4-benzoxazinanones. nih.gov Similarly, a palladium(II)-catalyzed enantioselective arylation has been reported using chiral phosphoric acids as ligands. researchgate.net This demonstrates that organocatalysts and metal catalysts are often complementary, providing a diverse set of tools for the synthetic chemist. sigmaaldrich.commdpi.com

Application of this compound as a Chiral Solvating Agent in NMR Spectroscopy

Beyond its role in catalysis, this compound serves as an effective chiral solvating agent (CSA) for the determination of enantiomeric excess (ee) using NMR spectroscopy. rsc.orgrsc.orgscispace.comnih.gov This application leverages the ability of the chiral VAPOL phosphate (B84403) to form transient diastereomeric complexes with the enantiomers of a chiral analyte. rsc.orgscispace.comnih.gov

The formation of these diastereomeric complexes, which are non-equivalent, can lead to a differentiation of the NMR signals corresponding to the two enantiomers of the analyte. rsc.orgscispace.comnih.gov The difference in chemical shifts (Δδ) between the signals of the two diastereomers allows for their individual integration, providing a direct measure of the enantiomeric ratio. rsc.orgrsc.org

This compound has been successfully used to discriminate a variety of polyfunctional chiral compounds, including amines, amino alcohols, and hydroxy acids. rsc.orgrsc.orgscispace.comnih.gov The interactions driving this discrimination are typically weak and non-covalent, such as hydrogen bonds and ion-pair formation. rsc.orgrsc.orgscispace.comnih.gov For chiral amines and amino alcohols, the acidic nature of the VAPOL hydrogenphosphate can promote ion transfer, leading to effective discrimination. rsc.orgnih.gov In some cases, particularly for chiral acids, the addition of a mediator like 4-dimethylaminopyridine (B28879) (DMAP) can enhance the interactions and improve the resolution of the NMR signals. rsc.orgnih.gov

The effectiveness of this compound as a CSA has been supported by DFT calculations, which help to understand the formation and stability of the different chiral complexes. rsc.orgscispace.comnih.gov This application highlights the versatility of this compound as a valuable tool in stereochemical analysis. rsc.orgrsc.orgscispace.comnih.gov

Advanced Catalyst Design Strategies and Future Research Trajectories

Rational Design of (R)-(-)-VAPOL Hydrogenphosphate Derivatives based on Stereoelectronic Properties

The rational design of catalysts is a cornerstone of modern chemistry, aiming to move beyond trial-and-error optimization toward predictable, structure-based improvements. rsc.orgresearchgate.net For this compound, this involves the strategic modification of its structure to fine-tune its stereoelectronic properties. The "vaulted" biaryl backbone of VAPOL creates a unique chiral pocket that is sterically and electronically different from that of BINOL-derived phosphoric acids. msu.edumsu.edu This distinction is often credited for the superior reactivity and enantioselectivity observed in certain reactions. msu.edu

Researchers have explored the synthesis of novel VAPOL derivatives to modulate these properties. By introducing different substituents on the phenanthrene (B1679779) rings or modifying the phosphate (B84403) moiety, the catalyst's acidity, steric bulk, and the nature of the chiral pocket can be altered. For example, replacing the trifluoromethyl group in related N-triflyl phosphoramides with bulky aromatic groups introduces an additional steric element, which can influence substrate approach and, consequently, enantioselectivity. msu.edu These modifications allow for the creation of a library of catalysts, each with a unique profile of reactivity and asymmetric induction, expanding the potential for discovering highly effective catalysts for new transformations. msu.edu

A key strategy involves using computational modeling to predict how structural changes will affect the transition state of a reaction. By understanding the non-covalent interactions, such as hydrogen bonding between the catalyst and the substrate, researchers can design derivatives that enhance these stabilizing interactions for the desired reaction pathway, thereby improving enantioselectivity. nih.govnih.gov

Table 1: Comparison of VAPOL and BINOL-derived Catalysts in Select Reactions Data compiled from studies highlighting the unique reactivity of VAPOL-based catalysts.

| Reaction Type | Substrate Example | (R)-VAPOL Hydrogenphosphate Product ee (%) | (R)-BINOL Derivative Product ee (%) | Reference |

| Imine Amidation | N-Boc imine of benzaldehyde | 96 | 15 (with TRIP catalyst) | msu.edu |

| Imine Imidation | N-PMP imine of 2-naphthaldehyde | 90 | 23 (with TRIP catalyst) | msu.edu |

| Desymmetrization of meso-aziridine | N-Boc-2,3-dimethylaziridine | 94 | 8 (with STRIP catalyst) | msu.edu |

Exploration of Multi-Chiral Axis Catalysts Incorporating the VAPOL Scaffold

A frontier in catalyst design is the development of systems possessing multiple chiral elements. Incorporating the VAPOL scaffold into a catalyst with additional chiral axes offers the potential for synergistic or cooperative effects, leading to enhanced stereocontrol. This concept is inspired by complex bioactive molecules that may feature multiple stable chiral axes. nih.gov

While direct examples of multi-chiral axis catalysts built from the VAPOL hydrogenphosphate core are still emerging, the underlying principle has been demonstrated in other organocatalytic systems. For instance, peptidyl catalysts have been designed where a chiral backbone is combined with other chiral elements to create a highly organized catalytic pocket. nih.gov Applying this "scaffold-oriented" approach to VAPOL could involve functionalizing the VAPOL backbone with chiral pendants or incorporating it into a larger chiral superstructure. Such multi-chiral catalysts could offer more sophisticated control over the three-dimensional arrangement of substrates in the transition state, potentially solving challenging asymmetric transformations where single-axis catalysts have failed.

Methodologies for Further Enhancing Catalytic Activity and Enantioselectivity

Beyond the rational design of the catalyst molecule itself, various methodologies can be employed to boost the performance of this compound.

Metal Salt Additives: The catalytic activity of chiral phosphoric acids can be significantly influenced by the presence of metal cations. In some reactions, the active species is not the free Brønsted acid but a chiral metal phosphate salt. For example, the use of a chiral calcium VAPOL phosphate salt was found to be highly effective for the enantioselective chlorination of oxindoles, affording the product in 99% yield and 94% ee. nih.gov This suggests that in-situ or pre-formed metal complexes of VAPOL hydrogenphosphate are a promising avenue for enhancing catalysis.

Transition State Manipulation: A deeper understanding of the reaction mechanism allows for the targeted stabilization of the desired transition state. Computational studies can identify key interactions, such as hydrogen bonds, that dictate enantioselectivity. nih.gov By modifying the substrate or catalyst to reinforce these interactions, both the reaction rate and the enantiomeric excess can be improved. This strategy has been successfully used to enhance enantioselectivity from 91% to 98% in a Diels-Alder reaction by introducing stronger electron-withdrawing groups on the substrate, as predicted by calculations. nih.gov

Reaction Condition Optimization: Systematic optimization of reaction parameters such as solvent, temperature, and the use of additives like molecular sieves can have a profound impact on catalytic performance. nih.gov For instance, controlling the concentration of reactants or the slow addition of a reagent can suppress side reactions or catalyst deactivation pathways. nih.gov

Table 2: Effect of Metal Additive on VAPOL-Catalyzed Chlorination of Oxindole

| Catalyst System | Yield (%) | Enantiomeric Excess (ee %) |

| VAPOL Phosphoric Acid (PA1) | High | Good |

| Calcium VAPOL Phosphate Salt | 99 | 94 |

Data sourced from a study on asymmetric chlorination. nih.gov

Addressing Challenges in this compound Catalyzed Asymmetric Radical Reactions

The application of chiral Brønsted acids to catalyze asymmetric radical reactions is a rapidly developing field. These reactions are challenging because radical intermediates are highly reactive and their stereochemical course is often difficult to control. Synergistic catalysis, combining a photoredox catalyst to generate the radical with a chiral organocatalyst to control the enantioselectivity, has emerged as a powerful strategy. nih.gov

For this compound, a key challenge is to effectively organize the transient radical intermediates within its chiral environment. The catalyst must form a non-covalent complex with the substrate or the radical intermediate that is stable enough to bias the subsequent bond formation. Potential hurdles include:

Catalyst Stability: The catalyst must be stable under the oxidative or reductive conditions of photoredox catalysis.

Radical Reactivity: The high reactivity of radicals can lead to short lifetimes, making it difficult for the chiral catalyst to exert influence before the radical reacts.

Future research may focus on designing VAPOL derivatives with specific functionalities that can interact more strongly with radical intermediates or by tethering the photoredox catalyst to the VAPOL scaffold to ensure proximity and control. The use of boron-centered radicals, which can be generated under mild conditions, also presents a promising avenue for exploration with VAPOL-based catalysts. nih.gov

Potential Applications in the Synthesis of Complex Molecules and Biologically Active Compounds

This compound has already proven its utility as a powerful tool for the synthesis of molecules with significant biological activity. researchgate.net Its ability to catalyze reactions with high enantioselectivity makes it valuable for constructing chiral building blocks that are central to pharmaceuticals and natural products. nih.govrsc.org

Documented applications of this compound include key steps in the synthesis of:

Vicinal Diamines and Amidophenylthioethers: Through the desymmetrization of meso-aziridines. msu.edusigmaaldrich.comsigmaaldrich.com

Chiral N,N'-Aminals: Via intermolecular imine amidation reactions. acs.org

Tetrahydroquinolines: Through Pictet-Spengler reactions. sigmaaldrich.comsigmaaldrich.com

Chiral 3,3'-Disubstituted Oxindoles: These are important structural motifs in various alkaloid natural products. nih.gov

The unique reactivity profile of VAPOL hydrogenphosphate compared to other Brønsted acids makes it an essential component of any catalyst screening process in a total synthesis campaign. msu.edu As multicomponent reactions gain favor for their efficiency in building molecular complexity, catalysts like VAPOL hydrogenphosphate that can control the stereochemistry of such transformations will become increasingly indispensable in drug discovery and development. mdpi.comnih.gov

Emerging Trends and Unexplored Areas in this compound Organocatalysis

The field of organocatalysis is continuously evolving, with several emerging trends poised to impact the future of this compound catalysis. csic.es

Synergistic Catalysis: The combination of organocatalysis with other catalytic modes, such as photocatalysis and electrocatalysis, is a major growth area. csic.esresearchgate.net Exploring the use of VAPOL hydrogenphosphate in light- or electricity-driven reactions could unlock novel asymmetric transformations. For example, its integration into systems for CO2 reduction or water splitting could lead to sustainable methods for producing chiral chemicals. mdpi.commdpi.com

Artificial Intelligence and Machine Learning: AI-based technologies are beginning to revolutionize catalyst design. csic.es By training algorithms on existing reaction data, it may become possible to predict the optimal VAPOL derivative for a given transformation or to discover entirely new reactions.

Catalysis in Unconventional Media: While many reactions are performed in organic solvents, exploring catalysis in water, deep eutectic solvents, or under solvent-free conditions is a key aspect of green chemistry. Investigating the performance and stability of VAPOL hydrogenphosphate in these media could broaden its applicability.

Materials Science Applications: The chiral environment provided by VAPOL could be used to template the growth of chiral inorganic materials or polymers. An unexplored area is the use of VAPOL hydrogenphosphate to induce chirality in nanostructures or on surfaces, potentially leading to new materials with unique optical or electronic properties.

The distinct vaulted architecture of VAPOL hydrogenphosphate ensures its continued relevance. As new synthetic challenges emerge, this catalyst and its future derivatives will undoubtedly play a significant role in advancing the frontiers of asymmetric organocatalysis. msu.edu

Q & A

Q. What strategies improve the scalability of this compound-mediated reactions for natural product synthesis?

- Answer : Implement flow chemistry to enhance mass transfer in biphasic systems. Use immobilized variants (e.g., silica-supported VAPOL) for catalyst recycling. Optimize workup via pH-triggered precipitation (e.g., neutralization with NaHCO₃) to isolate products without column chromatography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.